Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate
Description
Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate is a cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. Its stereochemistry (1R,2S) is critical for applications in asymmetric synthesis and drug development, where spatial arrangement influences biological activity and synthetic pathways. The Boc group enhances stability under basic conditions and is selectively cleaved under acidic conditions, making it a versatile intermediate in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCOLFTZORXKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31705066 typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of MFCD31705066 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the cyclopropanation process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality. Deprotection is typically achieved under acidic conditions:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Mechanism : Acidic cleavage of the carbamate bond generates a free amine and releases CO₂ and tert-butanol.
-
Outcome : The reaction yields methyl (1R,2S)-2-aminocyclobutanecarboxylate, which is highly reactive and prone to oxidation or further functionalization .
Key Consideration : Stereochemical integrity at the C-1 and C-2 positions is preserved during deprotection, as confirmed by chiral HPLC and NMR analyses .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling peptide coupling or salt formation:
-
Conditions :
-
Basic hydrolysis: NaOH (2 M) in THF/H₂O (1:1) at 60°C.
-
Acidic hydrolysis: H₂SO₄ (1 M) in methanol/water (3:1) under reflux.
-
-
Products : (1R,2S)-2-(Boc-amino)cyclobutanecarboxylic acid, isolated in 85–92% yield.
Kinetic Studies : Hydrolysis rates vary with solvent polarity, with THF/water mixtures favoring faster conversion compared to methanol .
C–H Functionalization Reactions
The cyclobutane ring participates in palladium-catalyzed C–H arylation, enabling structural diversification:
Monoarylation Protocol :
| Entry | Conditions | Yield (%) | Byproduct (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂, Ag₂CO₃, pivalic acid, HFIP, 90°C | 68 | <5 |
| 2 | Pd(OAc)₂, Ag₂CO₃, TFE, 110°C | 30 | 15 |
-
Mechanism : Directed C–H activation by palladium, followed by oxidative addition with aryl iodides .
-
Outcome : Selective monoarylation at the C-3 position of the cyclobutane ring, confirmed by H NMR and LC-MS .
Stereochemical Impact : Steric hindrance from the Boc group directs regioselectivity, favoring trans-addition products .
Radical-Mediated Halogenation
Decarboxylative halogenation is feasible after ester hydrolysis, though less common due to competing pathways:
-
Conditions : N-bromosuccinimide (NBS) or CCl₄ under UV light .
-
Mechanism : Acyloxy radical formation, followed by CO₂ extrusion and halogen abstraction .
-
Product : 2-(Boc-amino)cyclobutyl bromide, isolated in 30–45% yield .
Limitation : Competing side reactions (e.g., cyclobutane ring-opening) reduce yields .
Stability Under Thermal and pH Variation
-
Thermal Stability : Decomposition begins at 150°C, releasing CO₂ and tert-butyl fragments (TGA data).
-
pH Sensitivity : Stable in neutral conditions (pH 6–8) but undergoes rapid hydrolysis at pH < 3 or > 10 .
Comparative Reactivity
| Reaction Type | Key Reagents | Yield Range (%) | Stereochemical Outcome |
|---|---|---|---|
| Boc Deprotection | TFA/DCM | 90–98 | Retention of configuration |
| Ester Hydrolysis | NaOH/H₂O | 85–92 | Racemization < 2% |
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃ | 30–68 | Trans-diaxial addition |
| Radical Halogenation | NBS, UV light | 30–45 | Mixture of diastereomers |
Scientific Research Applications
MFCD31705066 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound, with investigations into its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD31705066 involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. These interactions can disrupt normal cellular functions and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 951173-35-6
- Stereochemistry : (1R,2S) configuration ensures distinct reactivity and interaction profiles compared to stereoisomers .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences among cyclobutane derivatives:
Stability and Reactivity
- Boc Group : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl. This contrasts with benzyloxycarbonyl (Z) groups (e.g., in ’s compound), which are base-sensitive .
- Methylamino Derivatives: Higher polarity and water solubility due to the HCl salt, advantageous in biological assays but less stable in acidic environments .
Spectroscopic Data
- NMR: The (1R,2S) configuration produces distinct splitting patterns. For example, Methyl 1-(methylamino)cyclobutanecarboxylate shows δ 2.50–2.46 ppm (m, 5H) for cyclobutane protons .
- HRMS: this compound displays a molecular ion peak at m/z 229.27, consistent with its formula .
Biological Activity
Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a Boc (tert-butoxycarbonyl) protected amino group and a carboxylate ester. Its molecular formula is , and it possesses unique stereochemical properties that may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the Boc group enhances the stability and solubility of the compound, allowing for better interaction with biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Biological Activity Summary
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG-2 and MCF-7. The mechanism involved the inhibition of the STAT3 signaling pathway, leading to increased apoptosis markers such as Bax and decreased Bcl-2 levels .
- Inflammation Models : In animal models of inflammation, compounds related to this compound showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
- Enzyme Interaction Studies : Research has indicated that this compound can effectively inhibit certain enzymes involved in metabolic processes, which could be leveraged for drug development targeting metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate?
A robust method involves starting with 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid. The Boc-protected amino group is introduced via a two-step process:
Methylation : React with methyl iodide (1.45 mL, 23.3 mmol) in DMF using sodium hydride (55%, 0.61 g) as a base at 0°C under nitrogen .
Esterification : Use methanol in acidic conditions to form the methyl ester.
Purification via silica gel chromatography (hexane/ethyl acetate) yields the product with >95% purity. Analytical validation includes LCMS (m/z 411 [M+H]+) and HPLC retention time (1.18 minutes, SMD-TFA05 method) .
Q. How is stereochemical integrity maintained during synthesis?
Chiral resolution is critical. Use chiral HPLC (e.g., C18 reverse-phase column) to confirm enantiomeric excess. For example, (1R,2S) configuration is validated via ¹H-NMR (e.g., δ 2.56–2.31 ppm for cyclobutane protons) and retention time alignment with reference standards .
Q. What purification techniques are effective for isolating this compound?
- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients achieve >95% purity .
- Silica gel chromatography : Hexane/ethyl acetate (3:1) separates ester derivatives efficiently .
- Crystallization : Use ethyl acetate with 4-toluenesulfonate to isolate hydrochloride salts (80% yield) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cyclobutane ring strain effects on reactivity?
Cyclobutane’s inherent ring strain (≈26 kcal/mol) impacts reaction kinetics. For example:
Q. What strategies address low yields in Boc-deprotection steps?
Q. How do competing reaction pathways affect stereochemical outcomes?
Q. What analytical methods validate structural and stereochemical purity?
Q. How can computational tools predict feasible synthetic routes?
Retrosynthesis algorithms (e.g., AI-powered platforms) prioritize routes with high atom economy. For example:
- One-step pathways : Direct cyclopropanation of α,β-unsaturated esters using Rh(II) catalysts.
- Multi-step routes : Boc protection → cyclobutane ring formation → esterification. Validate using databases like Reaxys for reaction feasibility .
Data Contradictions and Resolutions
- Conflict : Patent data (EP 4374877) reports 100% yield for Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, but industrial-scale syntheses often achieve ≤80% .
- Resolution : Small-scale reactions minimize side reactions; scale-up requires optimized mixing and temperature control.
- Conflict : LCMS m/z values vary between analogs (e.g., m/z 353 vs. 658 for related compounds).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
